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Compound of Interest

Compound Name: 2-chloro-4,5-difluoropyrimidine

CAS No.: 894791-89-0

Cat. No.: B6227681 Get Quote

Executive Summary
2-Chloro-4,5-difluoropyrimidine (CAS: N/A for specific isomer, generic fluoropyrimidines

often cited) is a critical heterocyclic building block, widely utilized in the synthesis of kinase

inhibitors and nucleoside analogs. In drug development, the precise characterization of this

intermediate is paramount, particularly to distinguish it from its regioisomer, 2-chloro-4,6-

difluoropyrimidine.

This guide provides an in-depth analysis of the mass spectrometry (MS) fragmentation patterns

of 2-chloro-4,5-difluoropyrimidine. Unlike standard datasheets, we compare the analytical

performance of Electron Ionization (EI) versus Electrospray Ionization (ESI) and establish a

self-validating protocol for differentiating this compound from its symmetric isomers.

Part 1: Theoretical Fragmentation & Mechanism
The fragmentation of halogenated pyrimidines under Electron Impact (70 eV) is governed by

the stability of the aromatic ring and the bond dissociation energies of the carbon-halogen

bonds.

The Molecular Ion and Isotope Pattern
The molecular formula is C₄HClN₂F₂.
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Monoisotopic Mass: ~150.0 Da (based on ³⁵Cl).

Isotope Signature: The presence of a single chlorine atom dictates a characteristic 3:1

intensity ratio between the M⁺ (m/z 150) and [M+2]⁺ (m/z 152) peaks. This doublet is the

primary confirmation of the chloropyrimidine core.

Primary Fragmentation Pathways
Upon ionization, the radical cation (M⁺˙) follows two competitive decay channels:

Halogen Elimination (α-Cleavage):

Loss of Chlorine ([1]•Cl): The C-Cl bond is weaker than the C-F bond. Homolytic cleavage

yields the even-electron cation [M-Cl]⁺ at m/z 115.

Loss of Fluorine (•F): Less favorable due to the high C-F bond strength, but observable as

a minor peak at m/z 131.

Retro-Diels-Alder (RDA) Ring Collapse:

Pyrimidines characteristically expel neutral HCN (27 Da).

From M⁺ (m/z 150) → [M-HCN]⁺ at m/z 123.

From [M-Cl]⁺ (m/z 115) → [M-Cl-HCN]⁺ at m/z 88.

Visualization of Fragmentation Logic
The following diagram maps the causal relationships in the fragmentation cascade.
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Caption: Figure 1. EI-MS Fragmentation Pathway of 2-chloro-4,5-difluoropyrimidine showing

primary loss of Chlorine and HCN.

Part 2: Comparative Analysis (Alternatives)
In this section, we compare the "product" (the specific 4,5-isomer analyzed via EI) against its

primary "alternatives": its regioisomer (4,6-difluoro) and an alternative ionization technique

(ESI).

Comparison 1: Isomer Differentiation (4,5- vs 4,6-
Difluoro)
Differentiation of the 4,5-isomer from the 4,6-isomer is critical for Quality Control.
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Feature
2-Chloro-4,5-
difluoropyrimidine

2-Chloro-4,6-
difluoropyrimidine

Mechanistic Insight

Symmetry Asymmetric Symmetric

4,6-isomer yields

simpler NMR/MS

patterns due to

equivalence.

Vicinal Effect Yes (F at C4, F at C5) No (F at C4, F at C6)

Vicinal fluorines in the

4,5-isomer can

facilitate unique

rearrangements or

sequential losses not

seen in the 4,6-

isomer.

HCN Loss Favored Favored

Both lose HCN, but

the intensity ratio of

[M-HCN]⁺ to M⁺ often

differs due to the

electronic

environment of the

ring nitrogen.

Dipole Moment Higher Lower (near zero)

Affects retention time

in LC/GC; 4,5-isomer

typically elutes later

on polar columns.

Comparison 2: Ionization Performance (EI vs. ESI)
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Parameter
Electron Ionization
(EI)

Electrospray
Ionization (ESI)

Recommendation

Primary Ion M⁺˙ (Radical Cation) [M+H]⁺ (Protonated)

Use ESI for

PK/quantitation; use

EI for synthesis

confirmation.

Fragmentation
Rich, structural

fingerprint
Minimal (requires CID)

EI provides the

"fingerprint" needed to

confirm the core

structure.

Sensitivity Moderate (Nanogram) High (Picogram)

ESI is preferred for

trace impurity

analysis.

Solvent Effects None (Gas Phase) High (Matrix Effects)
EI is more robust for

raw material QC.

Part 3: Experimental Protocols
To ensure reproducibility, follow these self-validating protocols.

Protocol A: GC-MS Structural Confirmation (EI)
Best for: Raw material ID and isomer purity checks.

Sample Prep: Dissolve 1 mg of sample in 1 mL Dichloromethane (DCM). (Avoid methanol to

prevent nucleophilic substitution of the chloride).

Inlet: Split mode (20:1), Temperature 250°C.

Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm).

Rationale: Non-polar stationary phase prevents tailing of the polar pyrimidine.

Oven Program:
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Hold 50°C for 1 min.

Ramp 20°C/min to 280°C.

Hold 3 min.

MS Source: 70 eV, Source Temp 230°C. Scan range m/z 40–300.[2]

Validation Criteria:

Observe M⁺ at m/z 150.

Confirm ³⁵Cl/³⁷Cl ratio (approx 3:1).

Confirm presence of m/z 115 ([M-Cl]⁺).

Protocol B: LC-MS/MS Quantitation (ESI)
Best for: Biological matrices or reaction monitoring.

Mobile Phase:

A: Water + 0.1% Formic Acid.

B: Acetonitrile + 0.1% Formic Acid.

Note: Acidic pH aids protonation of the pyrimidine nitrogen.

Column: C18 Reverse Phase (e.g., Waters BEH C18), 1.7 µm.

Ionization: ESI Positive Mode (+).

MRM Transitions (for Quantitation):

Parent: m/z 151 ([M+H]⁺).

Daughter 1: m/z 116 (Loss of Cl).

Daughter 2: m/z 89 (Ring fragment).
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Part 4: Spectral Data Summary
The following table summarizes the expected ion clusters for 2-chloro-4,5-difluoropyrimidine
under standard 70 eV EI conditions.

m/z (Mass-to-
Charge)

Ion Identity Formula
Relative
Abundance (Est.)

150 M⁺ (Parent) C₄H³⁵ClN₂F₂ 100% (Base Peak)

152 M+2 (Isotope) C₄H³⁷ClN₂F₂ ~32%

123 [M - HCN]⁺ C₃ClF₂N⁺ 40-60%

115 [M - Cl]⁺ C₄HN₂F₂⁺ 50-80%

88 Ring Fragment C₃HF₂N⁺ 20-40%

Note: Relative abundances may vary based on instrument tuning (e.g., quadrupole vs. ion

trap).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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